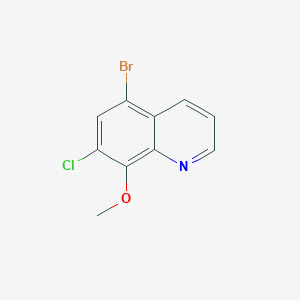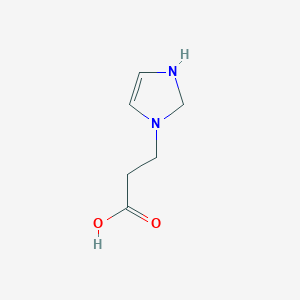![molecular formula C40H36N2O8S4 B12830341 N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-methyl-N-tosylbenzenesulfonamide)](/img/structure/B12830341.png)
N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-methyl-N-tosylbenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-methyl-N-tosylbenzenesulfonamide) is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two tosyl groups attached to a biphenyl core. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-methyl-N-tosylbenzenesulfonamide) typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4,4’-diaminobiphenyl in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-methyl-N-tosylbenzenesulfonamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-methyl-N-tosylbenzenesulfonamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-methyl-N-tosylbenzenesulfonamide) involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. The molecular targets include bacterial enzymes involved in cell wall synthesis, making it a potential antibacterial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(4-methylphenyl)sulfonamide
- N,N’-Bis(4-chlorophenyl)sulfonamide
- N,N’-Bis(4-nitrophenyl)sulfonamide
Uniqueness
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-methyl-N-tosylbenzenesulfonamide) is unique due to its biphenyl core, which provides rigidity and enhances its binding affinity to enzyme targets. The presence of tosyl groups also increases its solubility in organic solvents, making it more versatile in various chemical reactions.
Eigenschaften
Molekularformel |
C40H36N2O8S4 |
|---|---|
Molekulargewicht |
801.0 g/mol |
IUPAC-Name |
N-[4-[4-[bis-(4-methylphenyl)sulfonylamino]phenyl]phenyl]-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C40H36N2O8S4/c1-29-5-21-37(22-6-29)51(43,44)41(52(45,46)38-23-7-30(2)8-24-38)35-17-13-33(14-18-35)34-15-19-36(20-16-34)42(53(47,48)39-25-9-31(3)10-26-39)54(49,50)40-27-11-32(4)12-28-40/h5-28H,1-4H3 |
InChI-Schlüssel |
FICKGNWAGVEENL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C)S(=O)(=O)C6=CC=C(C=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)


![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)
![4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)
![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)

![Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)



![tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12830317.png)


